
(1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate typically involves the reaction of benzimidazole derivatives with difluoromethyl ethenylcarbamate under specific conditions. One common method involves the use of ortho-phenylenediamine and benzaldehyde as starting materials, which are reacted in the presence of an oxidizing agent such as sodium metabisulfite . The reaction is carried out in a solvent mixture under mild conditions to yield the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization and chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler benzimidazole compounds.
Wissenschaftliche Forschungsanwendungen
(1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzimidazole derivatives are known to inhibit certain enzymes involved in cell division, making them potential anticancer agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate include other benzimidazole derivatives such as:
- 2-Phenylbenzimidazole
- 5,6-Dimethylbenzimidazole
- 2-(Substituted-phenyl)benzimidazole
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a difluoromethyl group and an ethenylcarbamate moiety. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and industrial applications.
Eigenschaften
CAS-Nummer |
387394-11-8 |
|---|---|
Molekularformel |
C11H9F2N3O2 |
Molekulargewicht |
253.20 g/mol |
IUPAC-Name |
[1H-benzimidazol-2-yl(difluoro)methyl] N-ethenylcarbamate |
InChI |
InChI=1S/C11H9F2N3O2/c1-2-14-10(17)18-11(12,13)9-15-7-5-3-4-6-8(7)16-9/h2-6H,1H2,(H,14,17)(H,15,16) |
InChI-Schlüssel |
CUWNRQHWLRUNLH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CNC(=O)OC(C1=NC2=CC=CC=C2N1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)
![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)
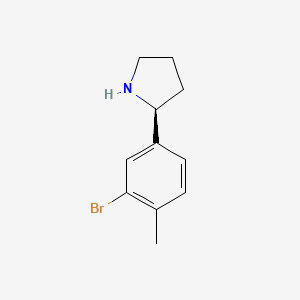
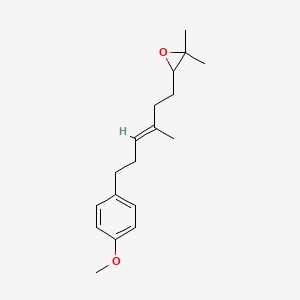
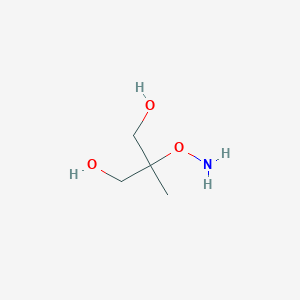

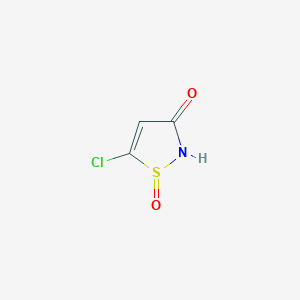
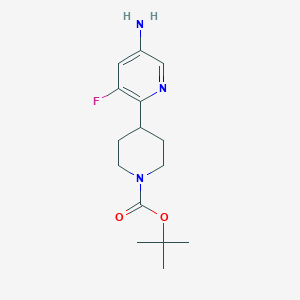
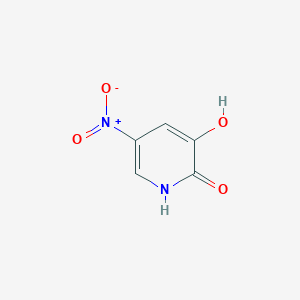
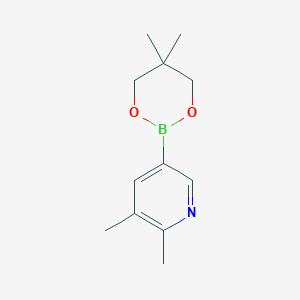

![Tricyclo[2.2.1.02,6]heptan-1-amine](/img/structure/B12950114.png)
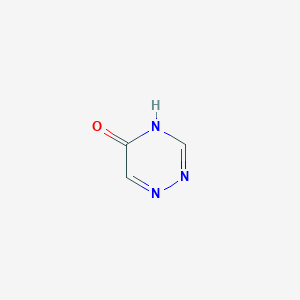
![tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12950121.png)
